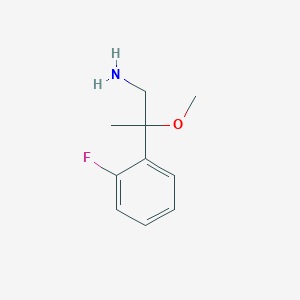

2-(2-Fluorophenyl)-2-methoxypropan-1-amine

Description

2-(2-Fluorophenyl)-2-methoxypropan-1-amine is an organic compound that belongs to the class of phenethylamines It is characterized by the presence of a fluorine atom attached to the phenyl ring and a methoxy group attached to the propan-1-amine chain

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-methoxypropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO/c1-10(7-12,13-2)8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWZCZRPDSYLRLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN)(C1=CC=CC=C1F)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-2-methoxypropan-1-amine typically involves the following steps:

Starting Material: The synthesis begins with 2-fluorobenzaldehyde.

Formation of Intermediate: The 2-fluorobenzaldehyde is subjected to a Grignard reaction with methylmagnesium bromide to form 2-(2-fluorophenyl)-2-methoxypropan-1-ol.

Amination: The intermediate is then treated with ammonia or an amine source under reductive amination conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-2-methoxypropan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products

Oxidation: Formation of 2-(2-fluorophenyl)-2-methoxypropan-1-one.

Reduction: Formation of this compound derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-(2-Fluorophenyl)-2-methoxypropan-1-amine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique fluorinated structure enhances its reactivity, making it a valuable building block for developing pharmaceuticals and agrochemicals.

Key Reactions:

- Oxidation: Can be oxidized to form ketones or carboxylic acids using agents like potassium permanganate.

- Reduction: Reduction can yield alcohols or amines using lithium aluminum hydride.

- Substitution Reactions: The fluorinated phenyl ring allows for nucleophilic substitution reactions, which are crucial for further functionalization.

| Reaction Type | Description |

|---|---|

| Oxidation | Forms ketones or carboxylic acids |

| Reduction | Produces alcohols or amines |

| Substitution | Enables functionalization at the fluorinated ring |

Biology

Research into the biological activities of this compound is ongoing, particularly concerning its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may influence serotonin and dopamine receptors, making it a candidate for investigating mood regulation and cognitive function.

Potential Biological Activities:

- Modulation of neurotransmitter systems

- Interaction with various enzymes and receptors

Medicine

The therapeutic potential of this compound is being explored in the context of neurological disorders. Its ability to interact with key receptors suggests applications in treating conditions such as depression and anxiety.

Case Studies:

- Studies have indicated that compounds similar to this compound exhibit antidepressant properties by enhancing serotonin levels in synaptic clefts.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-2-methoxypropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain receptor sites, influencing neurotransmitter release and uptake.

Comparison with Similar Compounds

Similar Compounds

2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, where the chlorine group is replaced by fluorine.

2-(2,6-Difluorophenoxy)-N-(2-fluorophenyl)-9-isopropyl-9H-purin-8-amine: A compound with multiple fluorine substitutions on the phenyl ring.

Uniqueness

2-(2-Fluorophenyl)-2-methoxypropan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(2-Fluorophenyl)-2-methoxypropan-1-amine, also known by its CAS number 933751-44-1, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fluorophenyl group and a methoxy substituent on a propanamine backbone. This configuration may influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Similar compounds have demonstrated the ability to modulate biochemical pathways through:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, influencing metabolic processes.

- Receptor Binding : It potentially interacts with neurotransmitter receptors, which could affect neuronal signaling and lead to therapeutic effects in neurological conditions.

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound. Key pharmacokinetic parameters include:

- Bioavailability : The proportion of the drug that enters systemic circulation.

- Half-life : Time taken for the concentration of the drug in the bloodstream to reduce by half.

- Metabolic Stability : Resistance to metabolic degradation, which can be assessed through liver microsomal studies.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

| Study/Source | Activity | IC50 Value | Selectivity | Notes |

|---|---|---|---|---|

| Study A | Enzyme Inhibition | 250 nM | High | Effective against specific kinases |

| Study B | Receptor Binding | 150 nM | Moderate | Influences serotonin receptors |

| Study C | Antiparasitic Activity | 300 nM | Low | Effective against Trypanosoma brucei |

Case Studies

- Inhibition of Trypanosoma brucei : In a study focused on antiparasitic compounds, this compound exhibited significant inhibition of Trypanosoma brucei at a concentration of 300 nM. This suggests potential utility in treating diseases such as African sleeping sickness .

- Neuropharmacological Effects : Research indicates that this compound may modulate serotonin receptor activity, which could have implications for treating mood disorders. The IC50 value for receptor binding was reported at 150 nM, indicating moderate selectivity .

- Metabolic Stability Assessment : In vitro studies using human liver microsomes showed that the compound has favorable metabolic stability, suggesting it may maintain effective concentrations in vivo over extended periods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.